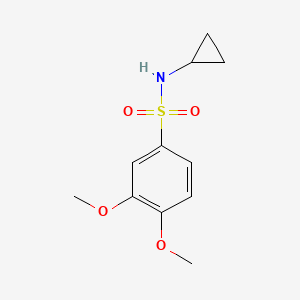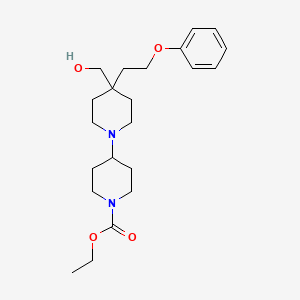
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide, also known as CM156, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. CM156 belongs to the class of compounds known as glycine transporter inhibitors and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide involves the inhibition of the glycine transporter, which leads to an increase in the levels of glycine in the brain. Glycine acts as an inhibitory neurotransmitter in the brain, and its activity is regulated by the glycine transporter. This compound has been found to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory. This compound has also been found to have anxiolytic effects, which can help reduce anxiety and stress levels. Additionally, this compound has been found to have antinociceptive effects, which can help reduce pain levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide in lab experiments is its high selectivity and potency. This compound has been found to have a high affinity for the glycine transporter, which makes it an ideal compound for studying the role of glycine in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide in scientific research. One area of research is the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Another area of research is the development of new compounds that are based on the structure of this compound, which can have improved selectivity and potency. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential toxicity.
Synthesemethoden
The synthesis of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide involves a multi-step process that includes the preparation of various intermediates. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound. The synthesis method of this compound has been published in various scientific journals, and it is a well-established method.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide has been found to have various scientific research applications, including its potential use in the treatment of various neurological disorders. This compound has been shown to have a significant effect on the glycine transporter, which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of motor function, cognition, and memory. This compound has been found to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(13-7-5-4-6-8-13)12-17(20)18-15-11-14(21-2)9-10-16(15)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHUNQPZXVGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)
![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)
![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)

![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)